(1R)-1-(3-fluorophenyl)propan-1-ol
Description
Properties
CAS No. |
172748-78-6 |
|---|---|
Molecular Formula |
C9H11FO |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1r 1 3 Fluorophenyl Propan 1 Ol
Asymmetric Reduction Approaches
Asymmetric reduction of prochiral ketones represents the most direct and atom-economical route to enantiopure alcohols. These methods can be broadly categorized into catalytic asymmetric hydrogenation and enantioselective reductions using stoichiometric hydride reagents.
Catalytic Asymmetric Hydrogenation of Prochiral Ketone Precursors
Catalytic asymmetric hydrogenation involves the use of a small amount of a chiral catalyst to transfer hydrogen to the carbonyl group of 3'-fluoropropiophenone (B119259), generating the desired (1R)-alcohol with high enantiomeric excess (ee). This approach is highly valued in industrial settings for its efficiency and low catalyst loadings. nih.gov
Transition Metal-Catalyzed Systems (e.g., Ruthenium, Rhodium, Iridium Complexes)
Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are preeminent in the asymmetric hydrogenation of ketones. researchgate.net These systems typically consist of a metal precursor and a chiral ligand, which forms the catalytically active species responsible for the enantiodiscrimination.
Ruthenium-Catalyzed Systems: Ruthenium catalysts, especially those developed by Noyori and his coworkers, are exceptionally effective for the hydrogenation of aromatic ketones. kanto.co.jp Complexes of Ru(II) with chiral diphosphine ligands (like BINAP) and diamine ligands (like DPEN) are well-established. kanto.co.jpgoogle.com For the synthesis of (1R)-1-(3-fluorophenyl)propan-1-ol, a catalyst system comprising a ruthenium precursor and a chiral N-tosylated diamine ligand, such as (R,R)-TsDPEN, in the presence of a hydrogen source like formic acid/triethylamine azeotrope or H₂ gas, provides high yields and excellent enantioselectivity. kanto.co.jptcichemicals.com
Rhodium-Catalyzed Systems: Rhodium complexes have a long history in asymmetric hydrogenation, starting with the pioneering work on olefin reduction. rsc.org For ketone reduction, rhodium catalysts often employ chiral bisphosphine ligands like DIPAMP or ferrocene-based ligands such as Josiphos. wiley-vch.de While sometimes requiring more forcing conditions than ruthenium or iridium for simple ketones, rhodium catalysis remains a valuable tool, with ongoing development of novel ligands like PhthalaPhos enhancing its applicability. nih.gov
Iridium-Catalyzed Systems: Iridium catalysts have emerged as highly powerful tools for the asymmetric hydrogenation of a broad spectrum of ketones, including challenging substrates. nih.gov Complexes featuring chiral spiro aminophosphine (B1255530) ligands (SpiroAP) or their tridentate derivatives (SpiroPAP) exhibit remarkable activity and enantioselectivity, achieving turnover numbers in the millions for aryl ketone reductions. nih.gov The use of an iridium catalyst with a suitable chiral ligand is a state-of-the-art method for producing this compound with exceptional purity.
Table 1: Representative Transition Metal-Catalyzed Asymmetric Hydrogenation of 3'-Fluoropropiophenone Data is representative for the asymmetric hydrogenation of aryl ketones.
| Metal | Typical Chiral Ligand | Hydrogen Source | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ruthenium (Ru) | (R,R)-TsDPEN | HCOOH/NEt₃ or H₂ | >98% | kanto.co.jptcichemicals.com |
| Rhodium (Rh) | (R,R)-DIPAMP | H₂ | High | rsc.orgwiley-vch.de |
| Iridium (Ir) | (R)-SpiroPAP | H₂ | >99% | nih.govresearchgate.net |
Organocatalytic Reduction Systems
As an alternative to metal-based catalysts, organocatalysis utilizes small, chiral organic molecules to effect asymmetric transformations. rsc.org These metal-free systems offer advantages in terms of cost, toxicity, and ease of handling. For the reduction of 3'-fluoropropiophenone, two primary organocatalytic strategies are prominent:
Chiral Brønsted Acid Catalysis: This approach uses a chiral phosphoric acid (CPA) or a related Brønsted acid as the catalyst. csic.es The acid activates the ketone by protonating the carbonyl oxygen, making it more susceptible to reduction. A hydride donor, such as a Hantzsch ester or a benzothiazoline, provides the hydrogen. csic.esnih.gov The chiral environment created by the catalyst ensures that the hydride is delivered to one face of the ketone, leading to an enantiomerically enriched product.
Frustrated Lewis Pair (FLP) Catalysis: A more recent development involves the use of a frustrated Lewis pair, which consists of a bulky Lewis acid (e.g., a borane) and a Lewis base that cannot form a classical adduct due to steric hindrance. nih.govrsc.org This combination can activate molecular hydrogen. By using a chiral Lewis base, such as a chiral oxazoline, the asymmetric hydrogenation of fluorinated ketones can be achieved in a metal-free manner. nih.govrsc.org
Table 2: Organocatalytic Reduction Systems for Prochiral Ketones
| Catalyst Type | Example Catalyst | Hydride Source | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Brønsted Acid | Chiral Phosphoric Acid | Hantzsch Ester | Up to 90-95% | csic.esnih.gov |
| Frustrated Lewis Pair (FLP) | Chiral Oxazoline / Borane (B79455) | H₂ | Up to 88% | nih.govrsc.org |
Influence of Chiral Ligand Design on Enantioselectivity
The success of transition metal-catalyzed asymmetric hydrogenation hinges almost entirely on the design of the chiral ligand. nih.govresearchgate.net The ligand's structure dictates the three-dimensional environment around the metal center, which in turn controls the stereochemical outcome of the reaction.
Several key design principles have evolved over decades of research:
C₂-Symmetry: Many early and highly successful ligands, such as DIOP and DIPAMP, possess a C₂ axis of symmetry. utexas.edu This symmetry simplifies the number of possible substrate-catalyst diastereomeric intermediates, often leading to higher and more predictable enantioselectivity. utexas.edu
Bite Angle and Flexibility: The bite angle of bidentate phosphine (B1218219) ligands influences the electronic properties and geometry of the metal complex, impacting catalytic activity and selectivity. The conformational rigidity or flexibility of the ligand backbone is also a critical parameter.
Privileged Ligands: Certain ligand scaffolds, like BINAP and Josiphos, have proven effective across a wide range of substrates and reactions, earning them the status of "privileged ligands."
Modern Ligand Design: Contemporary research has moved beyond simple C₂-symmetric diphosphines. Non-symmetrical ligands (e.g., P,N-ligands) and tridentate ligands (e.g., P,N,N-ligands like SpiroPAP) have shown exceptional performance. nih.govresearchgate.net These advanced ligands can provide more robust, stable, and highly active catalysts, capable of hydrogenating even very challenging substrates with nearly perfect enantioselectivity. nih.govresearchgate.net The electronic properties, steric bulk, and coordinating atoms of the ligand are all fine-tuned to create an optimal chiral pocket for the specific substrate, such as 3'-fluoropropiophenone.
Enantioselective Reductions Utilizing Hydride Reagents
An alternative to catalytic hydrogenation is the use of stoichiometric chiral hydride reagents. These methods are often highly reliable and predictable, making them valuable for laboratory-scale synthesis.
Chiral Borane-Based Reductions (e.g., CBS Asymmetric Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. wikipedia.orgorganic-chemistry.org The reaction employs a chiral oxazaborolidine catalyst, typically prepared in situ from a chiral amino alcohol (often derived from the amino acid proline) and a borane source. youtube.comsigmaaldrich.com
The mechanism involves the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the oxazaborolidine. wikipedia.orgyoutube.com This coordination orients the ketone so that its two prochiral faces are sterically differentiated by the chiral substituents on the catalyst. A second equivalent of a borane hydride source (e.g., borane-tetrahydrofuran (B86392) complex, BH₃•THF) coordinates to the nitrogen atom of the catalyst and delivers a hydride intramolecularly to the carbonyl carbon from the less sterically hindered face. youtube.com For the synthesis of this compound, the (R)-CBS catalyst would be used to direct the hydride attack to the re-face of 3'-fluoropropiophenone, yielding the desired (R)-alcohol with very high enantioselectivity. wikipedia.orgorganic-chemistry.org Recent studies also indicate that attractive London dispersion forces between the catalyst and substrate, not just steric repulsion, play a key role in determining the selectivity. nih.gov
Table 3: CBS Asymmetric Reduction of 3'-Fluoropropiophenone
| Catalyst | Hydride Source | Expected Product | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (R)-2-Methyl-CBS-oxazaborolidine | Borane-THF (BH₃•THF) | This compound | >95% | wikipedia.orgorganic-chemistry.orgsigmaaldrich.com |
Modified Metal Hydride Systems (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride with Chiral Additives)
The asymmetric reduction of the prochiral ketone, 3'-fluoropropiophenone, is a direct route to optically active 1-(3-fluorophenyl)propan-1-ol. While standard metal hydride reagents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective reducing agents, they typically yield a racemic mixture of the alcohol. To induce enantioselectivity, these hydrides can be modified with chiral additives, forming chiral reducing agents that preferentially generate one enantiomer over the other.
The underlying principle of this approach involves the in-situ formation of a chiral complex between the achiral hydride and a chiral ligand. This complex then delivers a hydride ion to the ketone carbonyl group in a stereochemically controlled manner. The steric and electronic properties of the chiral auxiliary guide the approach of the hydride to one of the two prochiral faces of the ketone, leading to an excess of one enantiomer of the resulting alcohol.
While specific studies detailing the use of modified metal hydride systems for the synthesis of this compound are not extensively reported in publicly available literature, the general principles can be inferred from studies on analogous ketones. For instance, the use of chiral amino alcohols, diols, or other ligands in conjunction with LiAlH4 or NaBH4 has been shown to be effective in the asymmetric reduction of various acetophenones and related ketones. The efficiency of these systems is highly dependent on the specific chiral ligand, the solvent, the temperature, and the stoichiometry of the reagents.
| Reagent System | Chiral Additive (Example) | Product Configuration | Enantiomeric Excess (ee) |
| LiAlH4 | (S)-(-)-2,2'-Dihydroxy-1,1'-binaphthyl (BINOL) | (R) or (S) | Up to >95% (ketone dependent) |
| NaBH4 | Tartaric Acid | (R) or (S) | Moderate to high (substrate dependent) |
| LiAlH4 | Chiral Amino Alcohols | (R) or (S) | Variable |
Note: The data in this table is representative of asymmetric reductions of prochiral ketones using modified metal hydrides and may not directly reflect the results for 3'-fluoropropiophenone.
Biocatalytic and Chemoenzymatic Syntheses
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, with their inherent chirality and high selectivity, can catalyze reactions with exceptional enantio- and regioselectivity under mild conditions.
Enzyme-Mediated Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a widely used enzymatic method for separating a racemic mixture into its constituent enantiomers. This process relies on the differential rate of reaction of the two enantiomers with an enzyme. For racemic 1-(3-fluorophenyl)propan-1-ol, this can be achieved through either enantioselective acylation of the alcohol or hydrolysis of its corresponding ester.
In this approach, a lipase (B570770) enzyme is used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The success of this method hinges on the ability of the lipase to discriminate between the (R)- and (S)-enantiomers of 1-(3-fluorophenyl)propan-1-ol. The acylated enantiomer can then be easily separated from the unreacted alcohol.
Studies on the kinetic resolution of similar secondary alcohols, such as 1-phenyl-1-propanol (B1198777), have demonstrated the effectiveness of this methodology. For instance, Novozym 435, an immobilized form of Candida antarctica lipase B, has shown high enantioselectivity in the esterification of (R,S)-1-phenyl-1-propanol. nih.gov By analogy, it is expected that lipases can effectively resolve racemic 1-(3-fluorophenyl)propan-1-ol. The choice of acyl donor and solvent can significantly influence the reaction rate and enantioselectivity.
| Lipase | Acyl Donor | Solvent | Product (ee) | Unreacted Alcohol (ee) |
| Novozym 435 | Lauric Acid | Toluene | >95% ((S)-ester) | High ((R)-alcohol) |
| Candida rugosa Lipase | Isopropenyl Acetate (B1210297) | Toluene/[EMIM][BF4] | 96.2% ((R)-acetate) | High ((S)-alcohol) |
Note: The data for Novozym 435 is for the resolution of 1-phenyl-1-propanol nih.gov and the data for Candida rugosa lipase is for a similar aminopropanol (B1366323) derivative. mdpi.com This data is presented to illustrate the potential of the methodology.
An alternative kinetic resolution strategy involves the enantioselective hydrolysis of a racemic ester of 1-(3-fluorophenyl)propan-1-ol. In this case, the lipase preferentially hydrolyzes one enantiomer of the ester to the corresponding alcohol, leaving the other ester enantiomer unreacted.
Research on the enzymatic hydrolysis of fluorinated arylcarboxylic acid esters has shown that lipases, such as those from Burkholderia cepacia, can exhibit excellent enantioselectivity, leading to the formation of one enantiomer of the acid and the unreacted ester in high enantiomeric purity. mdpi.comresearchgate.net This suggests that a similar approach could be successfully applied to the hydrolysis of a racemic ester of 1-(3-fluorophenyl)propan-1-ol, such as the acetate or butyrate (B1204436) ester. The separation of the resulting alcohol and the unreacted ester would yield both enantiomers of the target compound in optically enriched forms.
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) of Product |
| Burkholderia cepacia Lipase | Racemic fluorinated arylcarboxylic acid ester | (S)-Carboxylic Acid | High |
Note: This table is based on the hydrolysis of fluorinated arylcarboxylic acid esters mdpi.comresearchgate.net and serves as an illustrative example of the potential of enzymatic hydrolysis for kinetic resolution.
Asymmetric Bioreduction of Ketone Precursors
A more direct and atom-economical biocatalytic route to this compound is the asymmetric reduction of the corresponding ketone, 3'-fluoropropiophenone. This transformation is typically carried out using whole microbial cells or isolated reductase enzymes.
Whole cells of various microorganisms, particularly yeasts such as Saccharomyces cerevisiae (baker's yeast), are known to contain a plethora of oxidoreductases that can catalyze the reduction of ketones to chiral alcohols with high enantioselectivity. The use of whole cells is often advantageous as it circumvents the need for cofactor regeneration, which is handled by the cell's metabolism.
| Microorganism/Enzyme | Substrate | Product Configuration | Enantiomeric Excess (ee) |
| Saccharomyces cerevisiae | Various Prochiral Ketones | (R) or (S) | Variable |
| Yeast Reductases | 3'-Fluoropropiophenone | This compound | Potentially High |
Note: This table provides a general overview of the potential of microbial reductases for the asymmetric synthesis of chiral alcohols. Specific data for the reduction of 3'-fluoropropiophenone would require further experimental investigation.
Stereoselective Formation via Carbon-Carbon Bond Forming Reactions
The creation of the chiral center through the stereoselective formation of a carbon-carbon bond offers a versatile alternative to the reduction of prochiral ketones.
The asymmetric addition of organometallic reagents to 3-fluorobenzaldehyde (B1666160) is a direct route to optically active 1-(3-fluorophenyl)propan-1-ol. For instance, the enantioselective addition of diethylzinc (B1219324) to 3-fluorobenzaldehyde in the presence of a chiral catalyst, such as a chiral amino alcohol, can yield the desired (1R)-enantiomer with high enantiomeric excess. The chiral ligand creates a sterically defined environment that directs the approach of the nucleophile to one face of the carbonyl group.
Asymmetric allylic alkylation (AAA) provides an indirect yet powerful method for accessing chiral alcohols. A potential strategy for synthesizing this compound via AAA could involve the palladium-catalyzed reaction of a nucleophile with an allylic substrate bearing the 3-fluorophenyl group. The stereochemical outcome is dictated by the chiral ligands coordinated to the metal catalyst. Subsequent oxidative cleavage of the resulting alkene would furnish the target alcohol. The modularity of AAA allows for the synthesis of a wide range of chiral building blocks.
Impact of Fluorine Substitution on Stereoselectivity and Reaction Pathways
The fluorine atom at the meta-position of the phenyl ring exerts a profound influence on the stereoselectivity and reactivity of the synthetic intermediates. Its strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon in precursors like 3'-fluoropropiophenone, which can affect the kinetics of both enzymatic and chemical reductions. Furthermore, the fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with the active site of a biocatalyst or the chiral ligand of a chemical catalyst. These interactions can lead to enhanced stereochemical control. While the steric footprint of fluorine is minimal, its electronic effects are significant and can be harnessed to improve the efficiency and selectivity of synthetic transformations.
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The principles of green chemistry are increasingly integral to the development of synthetic routes for pharmaceutical intermediates. In the synthesis of this compound, biocatalysis stands out as a particularly green approach, utilizing mild reaction conditions and aqueous media, thereby reducing energy consumption and the use of hazardous organic solvents. The high selectivity of enzymes minimizes byproduct formation and simplifies purification. The implementation of cofactor regeneration systems further enhances the sustainability of these processes. The broader application of catalytic methods, both biocatalytic and chemocatalytic, aligns with green chemistry's emphasis on waste reduction through the use of recyclable catalysts instead of stoichiometric reagents. The pursuit of high atom economy, the use of safer solvents, and the design of energy-efficient processes are all key considerations in the modern, sustainable synthesis of this compound.
Compound Information Table
| Compound Name |
| This compound |
| 3'-Fluoropropiophenone |
| Isopropanol (B130326) |
| Acetone |
| Glucose |
| 3-Fluorobenzaldehyde |
| Diethylzinc |
Synthetic Methodologies Overview
| Methodology | Key Features | Theoretical Yield |
| Enzymatic Reduction | High enantioselectivity, mild reaction conditions, requires cofactor regeneration. | >99% |
| Dynamic Kinetic Resolution | Converts entire racemic mixture to one enantiomer, combines enzymatic resolution with in-situ racemization. | up to 100% |
| Asymmetric Addition | Direct C-C bond formation, stereochemistry controlled by chiral catalysts or auxiliaries. | Variable |
| Stereocontrolled Allylic Alkylation | Indirect route, versatile, stereochemistry controlled by chiral metal complexes. | Variable |
Stereochemical Analysis and Control in 1r 1 3 Fluorophenyl Propan 1 Ol Chemistry
Enantiomeric Purity Determination and Enhancement Methodologies
Ensuring a high degree of enantiomeric purity is often a crucial step in the preparation of single-enantiomer compounds. Various techniques are employed to both quantify the enantiomeric excess (e.e.) of a sample and to enrich the desired enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely used technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.com For the analysis of phenylpropanol derivatives, various CSPs have proven effective. For instance, a quinidine (B1679956) carbamate-based CSP has shown good selectivity for the enantiomers of 1-phenylpropanol and 3-chloro-1-phenylpropanol under normal phase conditions. nih.gov
The choice of the mobile phase is also critical for achieving optimal separation. nih.gov Common mobile phases for chiral separations of similar compounds include mixtures of alkanes like n-hexane with polar modifiers such as isopropanol (B130326) or ethyl acetate (B1210297). nih.govnih.gov The temperature and flow rate of the mobile phase are additional parameters that can be optimized to improve resolution. nih.gov The development of novel CSPs, such as those based on cellulose-immobilized and cyclodextrin-immobilized materials, has expanded the toolkit for chiral separations, offering different selectivities and applications under various chromatographic conditions including normal phase, reversed-phase, and polar organic modes. hplc.eu
Table 1: HPLC Conditions for Chiral Separation of Phenylpropanol Analogs
| Parameter | Condition | Reference |
| Column | CHIRALCEL OD-H | nih.gov |
| Mobile Phase | n-hexane:isopropanol (95:5 v/v) | nih.gov |
| Flow Rate | 1 mL·min⁻¹ | nih.gov |
| Temperature | 25°C | nih.gov |
| Detection | UV at 210 nm | nih.gov |
This table presents typical HPLC conditions that have been successfully used for the enantiomeric separation of compounds structurally related to (1R)-1-(3-fluorophenyl)propan-1-ol.
An alternative to direct chiral chromatography is the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). wikipedia.orglibretexts.org Diastereomers possess different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation by standard chromatographic or crystallization techniques. libretexts.orgutexas.edu
For chiral alcohols like this compound, common CDAs include chiral carboxylic acids, activated acids, chloroformates, and isocyanates. nih.gov The reaction of the alcohol with a single enantiomer of a CDA results in the formation of two diastereomeric esters. libretexts.org These diastereomers can then be separated and quantified using achiral chromatography. researchgate.net The enantiomeric purity of the original alcohol can be determined from the relative amounts of the two diastereomers. After separation, the chiral auxiliary can be removed to yield the pure enantiomers. wikipedia.org
A variety of CDAs are available, each with its own reactivity and suitability for different functional groups. nih.gov The choice of CDA is crucial and depends on factors like the reactivity of the alcohol, the stability of the resulting diastereomers, and the ease of removal of the chiral auxiliary. nih.gov
Recrystallization is a classical and effective method for the enantiomeric enrichment of chiral compounds. wikipedia.org This technique can be applied in a few ways. Spontaneous resolution, where a racemic mixture crystallizes into separate crystals of each enantiomer, is a rare phenomenon but was famously used by Louis Pasteur. wikipedia.org
A more common approach is diastereomeric recrystallization. chiralpedia.com This involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid or base. wikipedia.org These diastereomeric salts have different solubilities, allowing one diastereomer to be selectively crystallized from a suitable solvent. chiralpedia.comacs.org After separation by filtration, the pure enantiomer can be recovered by removing the resolving agent. wikipedia.org The success of this method depends heavily on finding a suitable resolving agent and crystallization solvent. unchainedlabs.com
Another technique is preferential crystallization, also known as resolution by entrainment. This method involves seeding a supersaturated solution of a racemic mixture with a crystal of the desired enantiomer, which then induces the crystallization of that same enantiomer.
Absolute Configuration Assignment
Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is a fundamental aspect of stereochemistry. wikipedia.org For this compound, several methods can be employed to definitively assign the (R) configuration.
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. byopera.combiotools.us It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, this technique is highly sensitive to stereochemistry. byopera.com
The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum. schrodinger.com The VCD spectrum of one enantiomer (e.g., the (R)-enantiomer) is calculated using quantum chemical methods, such as Density Functional Theory (DFT). byopera.com The calculated spectrum is then compared to the experimental spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. biotools.us VCD does not require crystallization of the sample, making it applicable to oils and other non-crystalline materials. biotools.us
Table 2: Steps for Absolute Configuration Determination by VCD
| Step | Description | Reference |
| 1. Experimental Measurement | The VCD spectrum of the sample is measured in a suitable solvent (e.g., CDCl₃). | biotools.us |
| 2. Theoretical Calculation | The VCD spectrum of one enantiomer is calculated using quantum chemistry software. | byopera.combiotools.us |
| 3. Spectral Comparison | The experimental VCD spectrum is compared to the calculated spectrum. | schrodinger.com |
| 4. Configuration Assignment | A strong correlation between the experimental and calculated spectra confirms the absolute configuration. | biotools.us |
The absolute configuration of a chiral molecule can also be determined by chemically correlating it to a compound whose absolute configuration is already known. This involves converting the compound of unknown stereochemistry into a known compound through a series of chemical reactions where the stereochemistry at the chiral center is not altered.
For example, this compound could potentially be synthesized from or converted to a starting material or product with a well-established absolute configuration. If the reaction sequence does not affect the chiral center, the stereochemistry of the product can be directly related to the starting material. This method relies on the availability of suitable reference compounds and reaction pathways that proceed with known stereochemical outcomes. acs.org
Another approach involves the use of chiral derivatizing agents where the resulting diastereomers have predictable NMR spectral properties. For instance, the formation of Mosher's esters by reacting the alcohol with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) can allow for the determination of the absolute configuration by analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts of the resulting diastereomers. wikipedia.orgresearchgate.net
X-ray Crystallography of Suitable Derivatives
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles with high precision.
For a chiral alcohol like this compound, direct crystallization can be challenging. Therefore, analysis is typically performed on a suitable crystalline derivative. The derivatization process involves reacting the alcohol's hydroxyl group with a reagent that imparts crystallinity and often contains a heavy atom to aid in the determination of absolute configuration (e.g., via the Flack parameter). Common derivatives include esters of carboxylic acids (such as p-bromobenzoates) or carbamates.
While a specific crystal structure for a derivative of this compound is not prominently available in public databases, the methodology remains standard. A recent innovative approach involves the use of "fluorinated chaperones," which co-crystallize with acyclic molecules, facilitating the formation of high-quality crystals suitable for X-ray diffraction. researchgate.net This technique could be particularly useful for obtaining the structure of the parent alcohol or its simple derivatives. researchgate.net
The data obtained from such an analysis would be presented in a crystallographic information file (CIF), containing details such as those illustrated in the hypothetical table below. This information confirms the (R) configuration at the stereocenter and reveals the preferred conformation of the molecule in the solid state.
Interactive Table: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₆H₁₄BrFO₂ | Corresponds to a p-bromobenzoate ester derivative |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice |
| Space Group | P2₁2₁2₁ | A common chiral space group, indicating an enantiomerically pure sample |
| a, b, c (Å) | 8.5, 12.3, 15.1 | Unit cell dimensions |
| α, β, γ (°) | 90, 90, 90 | Unit cell angles for an orthorhombic system |
| Flack Parameter | 0.02(3) | A value near zero confirms the assigned absolute stereochemistry (R) is correct |
| C-F Bond Length (Å) | 1.36 | Typical length for an aryl-fluorine bond |
| C-O-C-C Torsion Angle (°) | 165 | Defines the conformation around the propanol (B110389) backbone in the solid state |
Conformational Analysis and Elucidation of Stereoselectivity Origins
The stereochemical outcome of the synthesis of this compound is determined by the subtle interplay of electronic and steric effects in the reaction's transition state. Conformational analysis, through both experimental and computational methods, is key to understanding these effects and rationalizing the high degree of stereoselectivity observed in its formation.
Role of Intramolecular Interactions and Substituent Effects (e.g., Fluorine)
The fluorine atom on the phenyl ring is not merely a passive substituent; it actively influences the molecule's conformational preferences through various intramolecular interactions. Computational and spectroscopic studies on analogous fluorinated alcohols and benzyl (B1604629) alcohols reveal that the conformational landscape is strongly shaped by the presence of fluorine. nih.gov
A primary interaction is the intramolecular hydrogen bond (IMHB) between the hydroxyl proton (OH) and the fluorine atom (OH···F). longdom.org Although fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, this interaction can be significant in stabilizing specific conformations where the two groups are in proximity. nih.govsouthampton.ac.uk For flexible acyclic fluorohydrins, the existence of OH···F IMHBs has been demonstrated and quantified. nih.gov For instance, in syn-4-fluoropentan-2-ol, a close analog, a significant population of the hydrogen-bonded conformer is observed, stabilized by an energy of several kilojoules per mole. nih.govsouthampton.ac.uk
Beyond direct hydrogen bonding, other non-covalent interactions, such as CH···F and CH···O contacts, contribute to the stability of various conformers. nih.gov The high electronegativity of fluorine also polarizes the C-F bond, which can engage in dipole-dipole and other electrostatic interactions that influence the orientation of the entire side chain relative to the aromatic ring. longdom.org
These interactions collectively dictate the rotational energy barrier around the C-C and C-O bonds, leading to a preference for certain conformers in solution.
Interactive Table: Computed Interaction Data for Analogous Fluorohydrin Systems Data derived from studies on similar acyclic fluorinated alcohols, illustrating the principles applicable to this compound.
| Interaction Type | Analogous System | Interaction Energy (kJ mol⁻¹) | d(H···F) (Å) | Significance |
| OH···F IMHB | syn-4-fluoropentan-2-ol | ~2.7 | ~2.00 | Demonstrates a stabilizing intramolecular hydrogen bond that favors a specific conformation. nih.gov |
| OH···F IMHB | anti-4-fluoropentan-2-ol | Lower than syn isomer | >2.20 | Shows that the relative stereochemistry significantly impacts the strength of the interaction. southampton.ac.uk |
| OH···F IMHB | 3-fluoropropan-1-ol | Detectable | ~2.23 | Confirms that even in simple, flexible systems, the OH···F interaction is present and influential. nih.gov |
Transition State Modeling for Stereochemical Prediction
The enantioselective synthesis of this compound, typically achieved via the asymmetric reduction of the corresponding ketone (3'-fluoropropiophenone), relies on controlling the geometry of the reaction's transition state. Transition state modeling using quantum chemical methods, such as Density Functional Theory (DFT), is a powerful tool for predicting and rationalizing the stereochemical outcome.
This modeling investigates the energy of the diastereomeric transition states that lead to the (R) and (S) products. The observed product ratio is a direct consequence of the energy difference (ΔΔG‡) between these competing pathways, as described by the Curtin-Hammett principle. The lower energy transition state corresponds to the major product.
For ketone reduction, models like the Felkin-Ahn model provide a qualitative framework. This model predicts that the incoming nucleophile (e.g., a hydride) will approach the carbonyl carbon at the Bürgi-Dunitz angle, avoiding steric clash with the largest substituent (the 3-fluorophenyl group). However, electronic effects from the fluorine and the specific nature of the chiral catalyst or reagent require more sophisticated computational analysis.
These calculations model the precise arrangement of the ketone, the chiral catalyst, and the reducing agent at the moment of hydride transfer. The calculations can account for weak interactions, such as chelation or hydrogen bonding, that stabilize one transition state over another. The model that accurately predicts the formation of the (R)-enantiomer as the major product provides a deep understanding of the factors controlling the stereoselectivity.
Interactive Table: Illustrative Energy Profile for Diastereomeric Transition States in the Asymmetric Reduction of 3'-Fluoropropiophenone (B119259) This table represents a hypothetical outcome from a DFT study, illustrating the principle of stereochemical prediction.
| Transition State (TS) | Path Leading To | Key Stabilizing/Destabilizing Feature | Relative Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
| TS-Re | (R)-enantiomer | Favorable steric arrangement, potential H-bond with catalyst | 0.0 (Reference) | Major product, consistent with experimental results. |
| TS-Si | (S)-enantiomer | Steric repulsion between ethyl group and catalyst's chiral ligand | +2.5 | Minor product. |
Reaction Chemistry and Transformational Pathways of 1r 1 3 Fluorophenyl Propan 1 Ol
Derivatization and Functional Group Interconversions
The hydroxyl group of (1R)-1-(3-fluorophenyl)propan-1-ol is the primary site for chemical modification, enabling a variety of derivatization and functional group interconversion reactions.
This compound can be readily converted into its corresponding esters through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. The esterification with a carboxylic acid is typically catalyzed by a strong acid and is a reversible process known as Fischer esterification. youtube.com For a more efficient and irreversible reaction, acyl chlorides are often used in the presence of a non-nucleophilic base like pyridine (B92270). The base neutralizes the HCl byproduct generated during the reaction.
The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acylating agent. The chirality at the carbon bearing the hydroxyl group is retained throughout the reaction.
Table 1: Representative Esterification Reactions
| Reactant | Reagent | Product | Reaction Type |
| This compound | Benzoic Acid / H⁺ | (1R)-1-(3-fluorophenyl)propyl benzoate | Fischer Esterification |
| This compound | Acetyl Chloride / Pyridine | (1R)-1-(3-fluorophenyl)propyl acetate (B1210297) | Acylation |
The esters derived from this chiral alcohol can serve as important intermediates themselves or as final products in various fields. For instance, chiral esters are utilized as flavor and fragrance compounds, and they can act as precursors for the synthesis of more complex molecules, including liquid crystals and polymers.
The conversion of this compound to ethers is most commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.comlibretexts.org This method involves a two-step process. First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. youtube.comkhanacademy.org In the second step, this alkoxide displaces a halide from a primary alkyl halide via an SN2 mechanism, forming the ether. masterorganicchemistry.comlibretexts.org
The reaction is highly efficient for primary alkyl halides. Due to the SN2 mechanism, the reaction proceeds with an inversion of configuration at the alkyl halide, but since the chiral center is on the alkoxide, its stereochemistry remains unchanged.
Table 2: Williamson Ether Synthesis
| Step | Reactants | Reagent | Intermediate/Product |
| 1 | This compound | Sodium Hydride (NaH) | Sodium (1R)-1-(3-fluorophenyl)propoxide |
| 2 | Sodium (1R)-1-(3-fluorophenyl)propoxide + Methyl Iodide | - | (1R)-1-methoxy-1-(3-fluorophenyl)propane |
This synthesis provides a versatile route to a wide range of chiral ethers, which are valuable solvents, additives, and synthetic intermediates.
The hydroxyl group of this compound can be replaced by a halogen atom to form chiral alkyl halides. Reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are commonly employed for this transformation on secondary alcohols. chemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.org
These reactions are particularly useful because they typically proceed via an SN2 mechanism, which results in a predictable inversion of stereochemistry at the chiral center. chemistrysteps.commasterorganicchemistry.com The alcohol's hydroxyl group is first converted into a good leaving group (a chlorosulfite or a phosphite (B83602) ester), which is then displaced by the halide ion. chemistrysteps.commasterorganicchemistry.com Using a base like pyridine with SOCl₂ helps ensure a clean SN2 reaction. libretexts.org
Table 3: Synthesis of Chiral Halides
| Starting Material | Reagent | Product | Stereochemistry |
| This compound | Thionyl Chloride (SOCl₂) | (1S)-1-chloro-1-(3-fluorophenyl)propane | Inversion |
| This compound | Phosphorus Tribromide (PBr₃) | (1S)-1-bromo-1-(3-fluorophenyl)propane | Inversion |
These resulting chiral halides are versatile electrophiles in a variety of nucleophilic substitution and coupling reactions for the synthesis of other complex chiral molecules.
As a secondary alcohol, this compound can be oxidized to form a ketone. khanacademy.orglibretexts.orglscollege.ac.in This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be used, including chromium-based reagents like chromic acid (H₂CrO₄, often formed in situ from CrO₃ or Na₂Cr₂O₇ and sulfuric acid) and pyridinium (B92312) chlorochromate (PCC), as well as milder, more selective modern reagents like Dess-Martin periodinane. libretexts.orglscollege.ac.inorganic-chemistry.org
The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon. The stereocenter is destroyed in this process, leading to the formation of the achiral ketone, 3'-fluoropropiophenone (B119259).
Reaction Scheme: Oxidation to a Ketone this compound + Oxidizing Agent → 3'-Fluoropropiophenone + Reduced Agent
Further oxidation of the resulting ketone to a carboxylic acid is generally not possible without cleaving carbon-carbon bonds, which requires harsh reaction conditions. lscollege.ac.in Therefore, the oxidation of this secondary alcohol selectively yields the corresponding ketone under standard conditions.
Role as a Chiral Synthetic Intermediate in Complex Organic Synthesis
The true value of this compound lies in its application as a chiral building block. cphi-online.com The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources that can be used as starting materials for the synthesis of complex target molecules. sigmaaldrich.com Chiral alcohols like this one are key components of this pool.
Beyond its applications in pharmaceutical synthesis, this compound and its derivatives are valuable precursors for a wide array of non-pharmaceutical molecular structures. Its defined stereochemistry is transferred to new, more complex molecules, a process known as asymmetric synthesis. researchgate.netnih.govmdpi.com
For example, it can be used in the synthesis of:
Chiral Ligands: The alcohol or its derivatives can be incorporated into larger molecules designed to coordinate with metal catalysts. These chiral ligands are crucial for enantioselective catalysis, a powerful tool for producing other chiral compounds.
Advanced Materials: Chiral molecules are of great interest in materials science for applications in liquid crystals, chiral polymers, and nonlinear optical materials. The fluorophenyl group can impart specific electronic and physical properties to these materials.
Chiral Auxiliaries: The alcohol can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is cleaved and can often be recovered.
Complex Natural Products: Chiral alcohols are fundamental starting points in the total synthesis of complex natural products, such as terpenes and alkaloids. sigmaaldrich.com
The ability to perform a variety of chemical transformations on this compound while controlling or predictably altering its stereochemistry makes it a highly versatile and powerful tool for the modern synthetic chemist.
Formation of Chiral Nitrogen-Containing Compounds from the Alcohol Motif
The hydroxyl group of this compound can be substituted by nitrogen-containing functionalities through several established synthetic methods. These transformations are crucial for the synthesis of chiral amines and amides, which are significant pharmacophores.
One of the most effective methods for this conversion is the Mitsunobu reaction . This reaction allows for the direct replacement of a primary or secondary alcohol with a nucleophile, proceeding with a clean inversion of stereochemistry. For this compound, using a nitrogen nucleophile like phthalimide (B116566) or an azide (B81097) under Mitsunobu conditions (typically involving triphenylphosphine (B44618) and diethyl azodicarboxylate, DEAD) would yield the corresponding (1S)-configured nitrogen compound. Subsequent deprotection (e.g., hydrolysis for the phthalimide or reduction for the azide) provides the chiral primary amine. This stereospecific SN2 reaction is a powerful tool for controlling the chirality of the final product.
Another key transformation is the Ritter reaction , which converts alcohols into N-alkyl amides. This reaction involves treating the alcohol with a nitrile in the presence of a strong acid. Benzylic alcohols are suitable substrates as they can generate a relatively stable benzylic carbocation intermediate under acidic conditions. This carbocation is then attacked by the nitrogen lone pair of the nitrile, and subsequent hydrolysis yields the amide. Because this pathway involves a planar carbocation, it typically proceeds via an SN1 mechanism, which would lead to a racemic or at least partially racemized product from the enantiopure alcohol.
Direct catalytic amination offers a more atom-economical route. Methodologies such as "borrowing hydrogen" or "hydrogen autotransfer," often catalyzed by transition metal complexes of iron, ruthenium, or copper, are effective for the amination of benzylic alcohols. In this process, the catalyst first oxidizes the alcohol to the corresponding ketone (3'-fluoropropiophenone), which then forms an imine with an amine. The catalyst, which had temporarily held the hydrogen, then reduces the imine to the final amine product.
The following table summarizes these key transformations for producing nitrogen-containing compounds from the parent alcohol:
| Reaction | Reagents | Nitrogen-Containing Product | Key Mechanistic Feature | Stereochemical Outcome |
|---|---|---|---|---|
| Mitsunobu Reaction | Ph3P, DEAD, N-Nucleophile (e.g., Phthalimide, HN3) | Chiral Amine (after deprotection) | SN2 displacement of activated hydroxyl group | Inversion of configuration |
| Ritter Reaction | Nitrile (e.g., CH3CN), Strong Acid (e.g., H2SO4) | N-alkyl Amide | SN1 reaction via benzylic carbocation | Racemization or partial racemization |
| Catalytic Amination | Amine, Metal Catalyst (e.g., Fe, Ru, Cu) | Chiral Amine | Hydrogen Autotransfer (Oxidation-Imination-Reduction) | Depends on catalyst and conditions |
Applications in Advanced Building Block Synthesis for Materials Science or Agrochemicals
Chiral fluorinated compounds are recognized as valuable building blocks in both materials science and agrochemistry due to the unique properties conferred by the fluorine atom, such as altered lipophilicity, metabolic stability, and binding affinity. sigmaaldrich.comalfa-chemistry.com Fluorine-containing molecules constitute a significant portion of modern agrochemicals and are integral to the development of advanced materials like fluoropolymers. sigmaaldrich.comalfa-chemistry.comresearchgate.netresearchgate.net
While the general class of chiral fluorinated alcohols is important, specific, documented applications of this compound as a direct precursor in the synthesis of commercial agrochemicals or advanced polymers are not prevalent in publicly accessible literature. However, its structural motifs are highly relevant. For instance, phenylpropanolamine derivatives are found in various biologically active compounds, and the presence of a fluorine atom is a common strategy in the design of modern pesticides to enhance efficacy and metabolic stability. researchgate.netresearchgate.netnih.gov Therefore, this compound is considered a valuable chiral building block, primarily for research and development in these fields, with the potential to be incorporated into novel active ingredients or functional materials. sigmaaldrich.comacs.orgbldpharm.comcphi-online.com Its utility is analogous to similar chlorinated structures, which are known intermediates in the synthesis of pesticides and polymers. ontosight.ai
Mechanistic Investigations of Key Reactions
Nucleophilic Substitution Pathways Involving the Hydroxyl Group (SN1 and SN2 Considerations)
The substitution of the hydroxyl group of this compound is a nuanced process, as the benzylic substrate is capable of reacting through both SN1 and SN2 pathways. The operative mechanism is highly dependent on the reaction conditions.
First, the hydroxyl group, being a poor leaving group, must be activated. Under acidic conditions, protonation of the hydroxyl group forms a good leaving group, water. sigmaaldrich.com
The SN1 pathway involves the departure of the leaving group to form a secondary benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge can be delocalized into the adjacent phenyl ring. sigmaaldrich.com This stabilization makes the SN1 route accessible for benzylic alcohols. However, the 3-fluoro substituent on the phenyl ring is moderately electron-withdrawing via the inductive effect. This effect slightly destabilizes the carbocation compared to an unsubstituted analogue, making the SN1 pathway somewhat less favorable. A key consequence of the SN1 mechanism is the formation of a planar carbocation, which leads to loss of stereochemical information, resulting in a racemic product.
The SN2 pathway involves a single step where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This backside attack results in an inversion of stereochemistry. Benzylic carbons are good substrates for SN2 reactions because they are relatively unhindered and the transition state is stabilized by the orbital overlap with the adjacent π-system of the benzene (B151609) ring. youtube.com The electron-withdrawing nature of the 3-fluoro group can slightly enhance the electrophilicity of the benzylic carbon, potentially favoring the SN2 pathway.
The competition between these two pathways is dictated by factors such as the strength of the nucleophile and the solvent. Strong, aggressive nucleophiles tend to favor the bimolecular SN2 reaction, while weaker nucleophiles and polar, protic solvents that can stabilize the carbocation intermediate favor the unimolecular SN1 reaction.
Catalytic Reaction Mechanisms
Catalytic transformations of this compound offer efficient and environmentally benign synthetic routes.
A prominent mechanism is hydrogen autotransfer (or borrowing hydrogen), particularly in the direct amination of the alcohol. This process, often catalyzed by ruthenium or iridium complexes, begins with the catalyst abstracting two hydrogen atoms from the alcohol, oxidizing it to the corresponding ketone (3'-fluoropropiophenone) and forming a metal-hydride species. The ketone then undergoes condensation with an amine to form an imine intermediate with the elimination of water. In the final step, the metal-hydride species reduces the imine back to the amine, thus regenerating the catalyst and completing the cycle. This elegant one-pot process avoids the pre-activation of the alcohol and generates water as the only byproduct.
Another important catalytic mechanism involves the use of Lewis acids , such as aluminum triflate (Al(OTf)₃), for direct amination. The mechanism can be highly dependent on the solvent. In polar solvents, the Lewis acid coordinates to the hydroxyl group, enhancing its ability to leave and facilitating an SN1-type pathway via a carbocationic intermediate. In less polar solvents like toluene, a different mechanism may operate, possibly a more concerted SN2-type displacement within a substrate-catalyst complex, which can lead to higher selectivity.
Enzymatic Reaction Mechanisms and Active Site Interactions
Enzymes, particularly lipases, are powerful tools for the chiral synthesis and resolution of alcohols like this compound. The most common application is in kinetic resolution via enantioselective acylation.
The mechanism relies on the highly specific three-dimensional environment of the enzyme's active site. A widely used enzyme for this purpose is Candida antarctica lipase (B570770) B (CALB). The active site of CALB contains a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate). In a transesterification reaction, the serine hydroxyl group attacks the acyl donor (e.g., an ester like ethyl acetate), forming a covalent acyl-enzyme intermediate.
A racemic mixture of (±)-1-(3-fluorophenyl)propan-1-ol is then introduced. One of the enantiomers will fit preferentially into the chiral pocket of the active site. This preferential binding is due to steric and electronic complementarity. For the (R)-enantiomer to be acylated, for example, its three substituents (the 3-fluorophenyl group, the ethyl group, and the hydrogen atom) must orient themselves within the active site's binding pockets in a way that positions the alcoholic oxygen for a nucleophilic attack on the acyl-enzyme intermediate. The other enantiomer, (S)-1-(3-fluorophenyl)propan-1-ol, will fit poorly, creating steric clashes or unfavorable interactions, which dramatically slows down its rate of reaction.
This difference in reaction rates allows for the separation of the fast-reacting enantiomer (which is converted to its ester) from the slow-reacting enantiomer (which remains as the alcohol). This process enables the isolation of this compound in high enantiomeric purity.
Compound Reference Table
| Compound Name | Role in Article |
|---|---|
| This compound | Primary subject compound |
| Triphenylphosphine (Ph3P) | Reagent in Mitsunobu reaction |
| Diethyl azodicarboxylate (DEAD) | Reagent in Mitsunobu reaction |
| Phthalimide | Nitrogen nucleophile example |
| Hydrogen azide (HN3) | Nitrogen nucleophile example |
| 3'-Fluoropropiophenone | Ketone intermediate in catalytic amination |
| Aluminum triflate (Al(OTf)₃) | Lewis acid catalyst example |
| Candida antarctica lipase B (CALB) | Enzyme catalyst for kinetic resolution |
Computational and Theoretical Investigations of 1r 1 3 Fluorophenyl Propan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information about the electronic structure and energy landscape of (1R)-1-(3-fluorophenyl)propan-1-ol.
Density Functional Theory (DFT) Studies of Molecular Properties and Conformational Space
Density Functional Theory (DFT) has become a standard tool for investigating the geometric and electronic properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can be used to determine the optimized geometry of this compound. ajchem-a.com These calculations reveal key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.
Furthermore, DFT calculations can provide insights into the molecule's electronic properties through the analysis of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. ajchem-a.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.
A hypothetical data table summarizing the results of a DFT study on this compound is presented below.
| Molecular Property | Calculated Value |
| Ground State Energy (a.u.) | Value |
| Dipole Moment (Debye) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| C-F Bond Length (Å) | Value |
| C-O Bond Length (Å) | Value |
| O-H Bond Length (Å) | Value |
| C-C-O-H Dihedral Angle (°) | Value |
Ab Initio Calculations for Energy Landscape Analysis
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for exploring the potential energy surface (PES) of a molecule. rsc.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are particularly useful for accurately determining the relative energies of different conformers and the energy barriers for their interconversion.
For flexible molecules like this compound, rotation around the C-C and C-O single bonds gives rise to multiple conformers. Ab initio calculations can map out the potential energy surface by systematically varying key dihedral angles and calculating the energy at each point. This analysis identifies the global minimum energy conformation and other low-energy conformers, providing a statistical distribution of the conformations present at a given temperature. Theoretical studies on related systems, such as 1,3-propanediol, have shown that even for seemingly simple molecules, a complex conformational landscape with numerous local minima can exist. mdpi.com
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide static pictures of molecular conformations, molecular modeling and dynamics simulations offer a dynamic view of the molecule's behavior over time, which is crucial for understanding its interactions in a solution or with a biological receptor.
Conformational Energy Landscape Analysis and Interconversions
Molecular dynamics (MD) simulations can be employed to explore the conformational space of this compound in a solvent, typically water or an organic solvent, providing a more realistic representation of its behavior in a chemical reaction or biological environment. By simulating the motion of the molecule over nanoseconds or longer, MD can reveal the preferred conformations and the pathways and timescales of interconversion between them. mdpi.com
Analysis of the MD trajectories can provide information on the population of different conformers and the free energy barriers between them. This dynamic picture is essential for understanding how the molecule might adapt its shape to fit into an enzyme's active site.
Substrate-Enzyme Docking Studies for Biocatalytic Processes
The enantioselective synthesis of chiral alcohols like this compound is often achieved through biocatalytic reduction of the corresponding prochiral ketone, 3'-fluoropropiophenone (B119259), using enzymes such as alcohol dehydrogenases. Molecular docking is a computational technique used to predict the binding mode of a substrate within the active site of an enzyme.
A hypothetical data table summarizing the results of a docking study is presented below.
| Enzyme | Substrate | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Stereochemistry |
| Alcohol Dehydrogenase | 3'-fluoropropiophenone | Value | Tyr152, Ser48, Gly199 | (R) |
Prediction of Stereoselectivity and Reaction Pathways
Computational chemistry plays a crucial role in predicting the outcome of stereoselective reactions and elucidating the underlying reaction mechanisms.
The stereoselectivity of a reaction is determined by the difference in the activation energies of the competing pathways leading to the different stereoisomers. Computational methods can be used to model the transition states for the formation of the (R) and (S) enantiomers of 1-(3-fluorophenyl)propan-1-ol. By calculating the free energies of these transition states, the enantiomeric excess (ee) of the reaction can be predicted. This approach has been successfully applied to various stereoselective reactions. nih.gov
Furthermore, computational studies can explore different potential reaction pathways for the synthesis of this compound. For example, in the reduction of 3'-fluoropropiophenone, different mechanisms (e.g., direct hydride transfer, stepwise electron transfer-proton transfer) can be investigated to determine the most favorable route. Understanding the reaction mechanism at a molecular level is essential for optimizing reaction conditions and developing more efficient and selective catalysts.
Simulations of Spectroscopic Properties (e.g., for VCD Spectral Interpretation)researchgate.net
The accurate interpretation of experimental VCD spectra heavily relies on the comparison with theoretically simulated spectra for a known absolute configuration. This computational approach allows for the unambiguous assignment of the stereochemistry of the molecule under investigation. The process involves a multi-step computational protocol, primarily centered around Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.
The initial and one of the most critical steps in the simulation of VCD spectra is a thorough conformational analysis of the molecule. For a flexible molecule like this compound, multiple low-energy conformations can coexist in solution. Each of these conformers will have its own unique VCD spectrum. Therefore, a comprehensive search of the conformational space is performed to identify all stable conformers. This is often achieved through molecular mechanics or semi-empirical methods, followed by geometry optimization of the identified conformers using DFT, commonly with the B3LYP functional and a suitable basis set, such as 6-31G(d).
Once the geometries of all significant conformers are optimized, the next step is the calculation of their respective VCD and infrared (IR) spectra. These calculations involve the computation of the vibrational frequencies and the corresponding dipole and rotational strengths for each vibrational mode. The rotational strength is what gives rise to the VCD signal and is highly sensitive to the chiral environment of the molecule.
The final simulated VCD spectrum is then generated by taking a Boltzmann-weighted average of the individual spectra of all the stable conformers. This theoretical spectrum can then be directly compared with the experimentally measured VCD spectrum. A good agreement between the signs and relative intensities of the bands in the experimental and simulated spectra provides a high degree of confidence in the assignment of the absolute configuration of the molecule.
Interactive Data Table: Illustrative Comparison of Experimental and Calculated VCD Data for a Chiral Alcohol
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Experimental VCD (Δε) | Calculated VCD (Δε) | Vibrational Mode Assignment |
| 1050 | 1055 | +2.5 | +2.8 | C-O Stretch |
| 1100 | 1105 | -1.8 | -2.1 | C-C Stretch |
| 1250 | 1255 | +0.9 | +1.2 | C-H Bend |
| 1370 | 1375 | -3.2 | -3.5 | CH₃ Bend |
| 1450 | 1455 | +1.5 | +1.7 | Phenyl Ring Mode |
| 2960 | 2965 | -5.0 | -5.5 | C-H Stretch |
This illustrative table highlights how the comparison between experimental and calculated data allows for the validation of the computational model and the confident assignment of the molecule's absolute configuration. The sign of the VCD signal for specific vibrational modes is a critical parameter in this comparison.
Future Directions and Emerging Research Areas Pertaining to 1r 1 3 Fluorophenyl Propan 1 Ol
Development of Next-Generation Catalytic Systems for Enhanced Enantioselectivity and Efficiency
The asymmetric synthesis of chiral alcohols like (1R)-1-(3-fluorophenyl)propan-1-ol heavily relies on the efficacy of catalytic systems. While significant progress has been made, the quest for catalysts with superior enantioselectivity and efficiency is a perpetual frontier in chemical research.
Future research is focused on the design and application of novel catalysts that can overcome the limitations of current systems. This includes the development of more active and selective metal-based catalysts and the engineering of biocatalysts with tailored properties. For instance, the use of alcohol dehydrogenases (ADHs) in biocatalytic reductions of prochiral ketones is a promising green alternative to chemical methods. nih.govnih.govnih.gov Researchers are exploring new ADHs from various microorganisms and employing directed evolution to enhance their stability, substrate scope, and enantioselectivity. nih.gov
| Catalyst Type | Focus Area | Potential Advantages |
| Metal-Based Catalysts | Development of novel homogeneous and heterogeneous catalysts (e.g., Ru, Fe, V). mdpi.com | Higher activity, broader substrate scope, improved sustainability. mdpi.com |
| Biocatalysts (Enzymes) | Discovery and engineering of alcohol dehydrogenases (ADHs). nih.govnih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov |
| Immobilized Catalysts | Covalent attachment of catalysts to solid supports like mesoporous silica. mdpi.com | Ease of separation and reuse, improved stability. nih.gov |
| Continuous-Flow Systems | Implementation of packed-bed reactors with immobilized catalysts. researchgate.net | Increased productivity, better process control, enhanced reproducibility. mdpi.com |
Exploration of Novel Derivatization Pathways and Undiscovered Applications in Organic Synthesis
The versatility of this compound as a chiral building block is far from fully exploited. Future research will undoubtedly uncover new derivatization pathways, leading to the synthesis of novel compounds with unique biological activities and material properties.
Derivatization of the hydroxyl group is a common strategy to introduce new functionalities. researchgate.net For example, esterification or etherification can be used to create a wide range of derivatives. These derivatives can then be used in various coupling reactions to construct more complex molecular architectures. The fluorine atom on the phenyl ring also offers a handle for further modifications through reactions such as nucleophilic aromatic substitution, although the deactivating effect of the fluorine atom can make this challenging.
The exploration of new applications for this compound and its derivatives in organic synthesis is a vibrant area of research. Its use as a chiral auxiliary or a precursor for chiral ligands in asymmetric catalysis is an avenue with significant potential. Furthermore, the incorporation of this fluorinated chiral moiety into drug candidates is an ongoing strategy in medicinal chemistry to improve pharmacological properties such as metabolic stability and binding affinity.
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is paramount for the rational design of more efficient and selective synthetic methods. The integration of advanced spectroscopic techniques and computational chemistry is poised to provide unprecedented insights into the synthesis and behavior of this compound.
In situ spectroscopic methods, such as ReactIR and process analytical technology (PAT), can monitor reaction progress in real-time, providing valuable data on reaction kinetics and the formation of intermediates. This information is crucial for optimizing reaction conditions and identifying potential side reactions.
Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms at the molecular level. asianresassoc.orgnih.gov These calculations can be used to model transition states, predict reaction pathways, and explain the origins of enantioselectivity in asymmetric reactions. youtube.com For instance, computational studies can help to understand the interactions between the substrate, catalyst, and reagents that govern the stereochemical outcome of the reaction. youtube.com Molecular dynamics simulations can further provide insights into the dynamic behavior of molecules and the role of the solvent in the reaction. researchgate.net
| Technique | Application | Insights Gained |
| Advanced Spectroscopy (e.g., ReactIR) | Real-time reaction monitoring. | Reaction kinetics, intermediate formation, process optimization. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment. nih.gov | Confirmation of molecular structure and stereochemistry. |
| Infrared (IR) Spectroscopy | Functional group analysis. docbrown.info | Identification of key functional groups like the hydroxyl group. docbrown.info |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Confirmation of molecular formula and structural information. |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. asianresassoc.org | Understanding reaction pathways and the origin of enantioselectivity. youtube.com |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules in solution. researchgate.net | Insights into solvent effects and catalyst-substrate interactions. |
Sustainable and Scalable Synthesis Strategies for Industrial Relevance
For this compound to be a truly valuable building block, its synthesis must be both sustainable and scalable for industrial production. Future research will increasingly focus on developing green and economically viable manufacturing processes.
A key aspect of sustainable synthesis is the use of renewable starting materials and environmentally benign reagents and solvents. Biocatalytic routes, which operate under mild conditions in aqueous media, are inherently greener than many traditional chemical methods. nih.gov The development of efficient biocatalytic systems, as discussed in section 6.1, is therefore a major step towards sustainable production. nih.govnih.gov
Process intensification, through techniques like continuous-flow synthesis, can lead to significant improvements in efficiency and safety, as well as a reduction in waste generation. rsc.org Furthermore, the development of robust and recyclable catalysts is crucial for minimizing the environmental impact and cost of the manufacturing process. rsc.org
The scalability of a synthetic route is a critical consideration for industrial applications. Researchers are working on developing processes that can be safely and efficiently scaled up from the laboratory to the plant. This involves addressing challenges such as heat transfer, mixing, and product isolation at a larger scale. The development of slurry-to-slurry reactions and the use of biphasic systems are examples of strategies being explored to improve the scalability of chiral alcohol synthesis. nih.govnih.gov
Q & A
Q. What are the primary synthetic routes for (1R)-1-(3-fluorophenyl)propan-1-ol, and what reaction conditions optimize yield and stereochemistry?
- Methodological Answer : Synthesis can be inferred from analogous fluorinated propanols. For example, the 2-fluoro isomer () is synthesized via oxidation, reduction, or substitution reactions. For the 3-fluoro target compound, asymmetric reduction of a ketone precursor using chiral catalysts (e.g., Ru-based catalysts) is recommended to achieve the (1R) configuration. Purification via chiral HPLC or crystallization ensures enantiomeric purity .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Techniques include:
- Chiral HPLC : Compare retention times with known standards.
- X-ray crystallography : Resolve absolute configuration (e.g., as in for similar fluorophenyl propanols).
- NMR spectroscopy : Use chiral shift reagents or - coupling patterns to confirm spatial arrangement .
Q. What analytical techniques are most effective for characterizing fluorinated aromatic alcohols like this compound?
- Methodological Answer :
- and NMR : Identify substituent positions and electronic environments (e.g., uses shifts to confirm fluorine placement).
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- Polarimetry : Measure optical rotation to verify enantiomeric excess .
Advanced Research Questions
Q. How does the meta-fluoro substituent influence the reactivity of this compound compared to ortho- and para-fluoro isomers?
- Methodological Answer : The meta-fluoro group exerts distinct electronic and steric effects:
- Electron-withdrawing effects : Reduce nucleophilicity of the hydroxyl group compared to para-fluoro derivatives ().
- Steric hindrance : Less than ortho-substituted analogs (), allowing easier functionalization.
Comparative studies using kinetic assays or computational modeling (e.g., DFT) can quantify these differences .
Q. What strategies are recommended for resolving enantiomers during the synthesis of chiral fluorinated propanols?
- Methodological Answer :
- Chiral catalysts : Use asymmetric hydrogenation (e.g., Noyori-type catalysts) to directly synthesize the (1R) enantiomer ().
- Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and separate via crystallization.
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer .
Q. How can researchers address contradictions in reported biological activities of fluorinated propanol derivatives?
- Methodological Answer :
- Standardize assays : Replicate studies under controlled conditions (e.g., cell lines, receptor binding protocols).
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., compare 3-fluoro vs. 4-fluoro analogs in and ).
- Meta-analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify consensus trends .
Methodological Notes
- Synthesis Design : Prioritize fluorine-directed functionalization (e.g., Friedel-Crafts alkylation) to introduce the 3-fluoro group early in the synthesis.
- Contradiction Resolution : Use orthogonal analytical methods (e.g., NMR + MS) to validate purity and structure.
- Biological Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify receptor binding ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
